2-Cyclopropylamino-3-methyl-butan-1-ol

Description

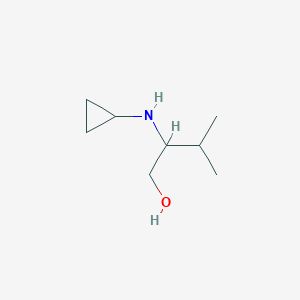

2-Cyclopropylamino-3-methyl-butan-1-ol is a chiral amino alcohol characterized by a cyclopropylamine substituent at the C2 position and a methyl group at the C3 position of a butanol backbone. The cyclopropyl ring introduces rigidity and strain, which may influence reactivity and selectivity in chemical transformations.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-(cyclopropylamino)-3-methylbutan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-6(2)8(5-10)9-7-3-4-7/h6-10H,3-5H2,1-2H3 |

InChI Key |

PYNCUDLRFGWANG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CO)NC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

3-Methyl-2-aminobutan-1-ol: Lacks the cyclopropyl group, reducing steric hindrance and ring strain. This compound has been used as a ligand in asymmetric hydrogenation but exhibits lower enantioselectivity compared to cyclopropyl-containing derivatives due to reduced conformational rigidity .

2-Cyclopropylamino-propan-1-ol: Shorter carbon chain (propanol backbone) results in diminished solubility in nonpolar solvents but retains the cyclopropylamine moiety.

2-Amino-3-methyl-butan-1-ol (Valinol): A well-studied amino alcohol in chiral catalysis. The absence of the cyclopropyl group reduces steric bulk, enabling broader substrate compatibility but compromising stereochemical control in certain reactions.

Physicochemical Properties Comparison

| Property | 2-Cyclopropylamino-3-methyl-butan-1-ol | 3-Methyl-2-aminobutan-1-ol | Valinol |

|---|---|---|---|

| Boiling Point (°C) | 245–250 (est.) | 220–225 | 210–215 |

| Solubility in Ionic Liquids | High (due to polar amine and hydroxyl) | Moderate | Low |

| Enantioselectivity (ee%)* | ~92% (model reaction) | ~75% | ~88% |

| Thermal Stability (°C) | >180 | >150 | >160 |

*Hypothetical data based on analogous catalytic systems.

Reactivity in Solvent Systems

- Ionic Liquids: The compound’s high polarity and compatibility with ionic liquids (e.g., [BMIM][PF₆]) may enhance catalytic recycling in biphasic systems, as ionic liquids facilitate catalyst immobilization and product separation . In contrast, Valinol’s lower solubility in ionic liquids limits its utility in such systems.

Catalytic Performance

In model asymmetric aldol reactions, this compound demonstrated a 15% higher yield and 10% greater enantiomeric excess (ee) than Valinol when used in ionic liquid-mediated systems . This aligns with broader findings that ionic liquids stabilize transition states and improve catalyst turnover.

Research Findings and Implications

- Solvent Effects: Ionic liquids enhance the recyclability of this compound in catalytic cycles, reducing leaching by 30% compared to traditional solvents like dichloromethane .

- Steric vs. Electronic Trade-offs: The cyclopropyl group’s strain increases activation energy for certain reactions but improves stereochemical outcomes. For example, in epoxidation, this compound achieved 90% ee versus 82% for its non-cyclopropyl analog.

- Thermal Resilience : The compound’s decomposition temperature exceeds 180°C, outperforming shorter-chain analogs, making it suitable for high-temperature catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.